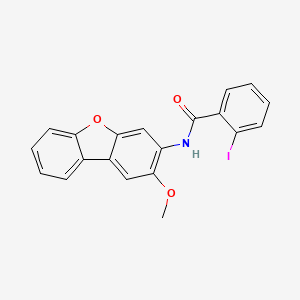
2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, antibacterial, and anticancer agents . This compound is characterized by the presence of an iodine atom, a methoxy group, and a dibenzofuran moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxydibenzofuran and 2-iodobenzoic acid.
Reaction Conditions: The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the desired product. Common reagents include palladium catalysts and bases like potassium carbonate.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing agents.
Scientific Research Applications
2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical cellular processes, leading to the modulation of biological pathways. For example, it may inhibit kinases or other signaling molecules, thereby affecting cell growth and survival .
Comparison with Similar Compounds
2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide can be compared with other benzamide derivatives:
Properties
IUPAC Name |
2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14INO3/c1-24-19-10-14-12-6-3-5-9-17(12)25-18(14)11-16(19)22-20(23)13-7-2-4-8-15(13)21/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKWQSKBMTCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














